BenchChemオンラインストアへようこそ!

Caudatin

Hepatocellular carcinoma Tumor selectivity Cytotoxicity profiling

Procure Caudatin (≥98% purity) as a well-defined C-21 steroidal aglycone for reproducible SAR studies. Unlike glycosylated analogs, its free aglycone structure ensures consistent pharmacokinetic behavior. Validated in HCC, glioma, and breast cancer models. Essential reference standard for Cynanchum species authentication. Avoid experimental variability—specify Caudatin.

Molecular Formula C28H42O7
Molecular Weight 490.6 g/mol
CAS No. 38395-02-7
Cat. No. B602788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaudatin
CAS38395-02-7
Molecular FormulaC28H42O7
Molecular Weight490.6 g/mol
Structural Identifiers
SMILESCC(C)C(=CC(=O)OC1CC2C3(CCC(CC3=CCC2(C4(C1(C(CC4)(C(=O)C)O)C)O)O)O)C)C
InChIInChI=1S/C28H42O7/c1-16(2)17(3)13-23(31)35-22-15-21-24(5)9-8-20(30)14-19(24)7-10-27(21,33)28(34)12-11-26(32,18(4)29)25(22,28)6/h7,13,16,20-22,30,32-34H,8-12,14-15H2,1-6H3/b17-13+/t20-,21+,22+,24-,25+,26+,27-,28+/m0/s1
InChIKeyVWLXIXALPNYWFH-UXGQNDOZSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 20 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearancePowder

Structure & Identifiers


Interactive Chemical Structure Model





Caudatin (CAS 38395-02-7): C-21 Steroidal Aglycone Procurement Specifications and Research-Grade Characterization


Caudatin (CAS 38395-02-7, molecular formula C28H42O7, molecular weight 490.63 g/mol) is a C-21 steroidal aglycone derived from the root tubers of Cynanchum auriculatum Royle ex Wight (traditional Chinese medicine "Baishouwu") [1]. The compound features a tetracyclic deacylmetaplexigenin core with an ikemaoyl ester side chain at the C-12 position [2]. Unlike glycosylated C-21 steroidal derivatives bearing one to seven sugar units at the C-3β hydroxyl position, caudatin exists as the free aglycone, providing a defined molecular scaffold for structure-activity relationship (SAR) studies and serving as a precursor for semi-synthetic derivative development [3]. Commercially available in purities ≥95% to 98.66% from multiple vendors, with documented solubility of 100 mg/mL (203.81 mM) in anhydrous DMSO and ≥5 mg/mL in CMC-Na suspension for in vivo formulation .

Why Caudatin (38395-02-7) Cannot Be Interchanged with Other C-21 Steroidal Glycosides in Research Procurement


C-21 steroidal compounds from Cynanchum species share a common tetracyclic core but differ fundamentally in two structural parameters that directly impact experimental outcomes: (1) the identity and esterification pattern of the C-12 side chain, and (2) the presence or absence of oligosaccharide chains at the C-3β position [1]. Caudatin, as the unglycosylated aglycone bearing an ikemaoyl ester at C-12, exhibits distinct pharmacokinetic behavior compared to its glycosylated congeners, including differential oral bioavailability, tissue distribution, and metabolic clearance profiles [2]. Procurement of alternative C-21 steroids—such as kidjolanin, gagamine, or deacymetaplexigenin—without verifying aglycone identity introduces uncontrolled variables in SAR studies, as glycosylation status alone can shift antiproliferative IC50 values by over an order of magnitude [3]. Furthermore, the plant source materially affects baseline caudatin content: Cynanchum wilfordii root contains 0.3542 mg/g free caudatin pre-hydrolysis, versus 0.2577 mg/g in C. auriculatum and 0.0734 mg/g in C. bungei [4], rendering crude extract substitution inappropriate for studies requiring defined caudatin dosing.

Quantitative Differentiation Evidence for Caudatin (38395-02-7) Relative to Comparators


Hepatocellular Carcinoma Cell Line Selectivity: Caudatin vs. Broad-Spectrum Cytotoxic Agents

Caudatin demonstrates preferential cytotoxicity against human hepatoma SMMC-7721 cells (IC50 = 24.95 µM) compared to breast adenocarcinoma MCF-7 cells (IC50 = 65.82 µM) and cervical carcinoma HeLa cells (IC50 = 247.54 µM), representing an approximately 9.9-fold selectivity window between the most and least sensitive tested cell lines [1]. This differential sensitivity profile distinguishes caudatin from non-selective cytotoxic agents and from other C-21 steroidal glycosides that exhibit different cell line preference patterns. The selectivity observation was further corroborated by independent in vivo validation using an H22 solid tumor model in mice, which confirmed inhibitory action specifically against hepatic cancer [2].

Hepatocellular carcinoma Tumor selectivity Cytotoxicity profiling

Altered Pharmacokinetics in Disease State: Caudatin Exposure in HCC Model Rats vs. Normal Rats

In a direct head-to-head pharmacokinetic comparison, caudatin administered orally to diethylnitrosamine (DEN)-induced HCC model rats exhibited statistically significant increases in plasma exposure parameters compared to conventional rats. Key differences included elevated Cmax, prolonged half-life (t1/2), increased area under the concentration-time curve (AUC0-t and AUC0-∞), extended mean residence time (MRT0-t and MRT0-∞), and decreased oral clearance (CL/F) in the HCC disease state [1]. Importantly, caudatin exposure was specifically elevated in the liver tissue of HCC model rats, suggesting disease-state dependent tissue accumulation that may enhance target organ exposure [2]. This disease-state PK modulation is not documented for other C-21 steroidal glycosides from Cynanchum species.

Pharmacokinetics Hepatocellular carcinoma Tissue distribution Disease-state PK

In Vivo Anti-Tumor Efficacy in Orthotopic/Xenograft Models: Caudatin vs. Untreated Controls

Caudatin has demonstrated quantifiable in vivo tumor growth inhibition in multiple independent xenograft models. In a U251 human glioma subcutaneous xenograft model, caudatin treatment significantly reduced tumor volume through induction of apoptosis involving inhibition of cell proliferation and angiogenesis [1]. In an MDA-MB-231 breast cancer xenograft model, caudatin administered at 10 mg/kg reduced tumor volume, with the effect mechanistically linked to inhibition of breast cancer stem cell (CSC) formation via GR/YAP signaling modulation [2]. This CSC-targeting activity distinguishes caudatin from conventional cytotoxic agents that primarily target bulk tumor populations.

Glioma xenograft Breast cancer xenograft In vivo efficacy Tumor growth inhibition

Caudatin as a Structural Scaffold: Baseline IC50 for Derivative SAR Benchmarking

Caudatin serves as a benchmark parent compound against which synthetic derivatives are quantitatively compared. In a systematic SAR study of caudatin ester derivatives, all synthesized compounds exhibited IC50 values lower than that of parent caudatin against A549 (lung), PC3 (prostate), BEL-7402 (liver), and SGC-7901 (gastric) cancer cell lines, with compounds 5e and 5h identified as the most potent derivatives [1]. Similarly, in anti-HBV SAR studies, twenty-three out of thirty-nine synthesized caudatin analogs showed superior anti-HBV activity compared to parent caudatin, with eleven compounds achieving HBV DNA replication IC50 < 10 μM [2]. In glycosylation studies, 3β-O-neoglycoside derivative 2k achieved an IC50 of 3.11 μM against HepG2 cells, representing a marked improvement over unmodified caudatin [3].

Structure-activity relationship Derivative synthesis Anticancer drug discovery C-21 steroidal modification

Plant Source-Dependent Caudatin Content: Quantitative HPLC Comparison Across Three Cynanchum Species

Quantitative HPLC analysis reveals substantial differences in caudatin content across the three Cynanchum species used in traditional medicine. In pre-hydrolysis (free aglycone) measurements, Cynanchum wilfordii contains 0.3542 mg/g caudatin, compared to 0.2577 mg/g in C. auriculatum and 0.0734 mg/g in C. bungei—representing a 4.8-fold difference between the highest and lowest sources [1]. Post-hydrolysis (total caudatin including glycoside-released aglycone) measurements show even greater disparity: 9.7142 mg/g in C. wilfordii vs. 4.0825 mg/g in C. auriculatum and 0.1895 mg/g in C. bungei—a 51.3-fold difference [2]. These data establish C. wilfordii as the quantitatively superior botanical source for caudatin isolation.

Botanical sourcing Quality control HPLC quantification Cynanchum species

Scientifically Validated Application Scenarios for Caudatin (38395-02-7) in Research and Industrial Settings


Hepatocellular Carcinoma Preclinical Research: Leveraging Tumor-Selective Cytotoxicity and Disease-State Pharmacokinetics

Caudatin is optimally deployed in hepatocellular carcinoma (HCC) preclinical studies due to its documented 9.9-fold selectivity window favoring SMMC-7721 hepatoma cells over HeLa cervical carcinoma cells [1], combined with its unique disease-state PK profile showing increased plasma and liver exposure in DEN-induced HCC model rats compared to normal controls [2]. Researchers can utilize caudatin as a tool compound to investigate liver cancer-specific mechanisms, or as a reference standard for evaluating novel HCC-targeting agents, given that alternative C-21 steroidal glycosides lack this combination of tumor-type selectivity and disease-state PK characterization.

C-21 Steroidal Aglycone Scaffold for Semi-Synthetic Derivative Development and SAR Studies

Caudatin serves as an essential parent scaffold for medicinal chemistry programs focused on C-21 steroidal modification. Published SAR data demonstrate that synthetic modifications—including C-3β esterification, glycosylation, and cinnamic acid hybridization—yield derivatives with substantially improved antiproliferative and anti-HBV activities compared to the parent aglycone [1]. Specifically, glycosylated derivative 2k achieves an IC50 of 3.11 μM against HepG2 cells [2], while multiple caudatin analogs achieve HBV DNA replication IC50 values < 10 μM [3]. Procurement of high-purity caudatin enables reproducible derivative synthesis and cross-study SAR comparison.

Breast Cancer Stem Cell and Glioma Xenograft In Vivo Pharmacology

Caudatin is validated for in vivo pharmacology studies targeting cancer stem cells and glioma tumor growth. In MDA-MB-231 breast cancer xenograft models, caudatin at 10 mg/kg reduces tumor volume through inhibition of CSC formation via GR/YAP signaling modulation [1]. In U251 glioma xenografts, caudatin demonstrates significant tumor growth inhibition through apoptosis induction involving mitochondrial dysfunction and ROS generation [2]. These multi-model in vivo validations support caudatin's use as a positive control compound or as a reference agent for evaluating novel anti-tumor candidates in rodent models.

Botanical Extract Standardization and Quality Control Reference Material

Given the 51.3-fold variation in total caudatin content across Cynanchum species (C. wilfordii post-hydrolysis: 9.7142 mg/g vs. C. bungei: 0.1895 mg/g) [1], purified caudatin serves as an essential reference standard for HPLC-based quality control of "Baishouwu" botanical materials and derived extracts. Analytical laboratories and botanical product manufacturers can utilize caudatin reference standards to quantify aglycone content, verify species identity, and establish batch-to-batch consistency in Cynanchum-derived products. The compound's well-characterized HPLC retention properties and UPLC-MS/MS detection parameters [2] facilitate robust method development and validation.

Quote Request

Request a Quote for Caudatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.